![molecular formula C14H21NO B4968506 1-(4-methoxybenzyl)-3-methylpiperidine](/img/structure/B4968506.png)
1-(4-methoxybenzyl)-3-methylpiperidine
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Overview
Description
1-(4-methoxybenzyl)-3-methylpiperidine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-3-methylpiperidine involves the inhibition of 1-(4-methoxybenzyl)-3-methylpiperidine activity. 1-(4-methoxybenzyl)-3-methylpiperidine is a serine/threonine kinase that regulates the activity of various signaling pathways, including the Wnt/β-catenin pathway. Inhibition of 1-(4-methoxybenzyl)-3-methylpiperidine leads to the activation of the Wnt/β-catenin pathway, which has been shown to play a critical role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-3-methylpiperidine has been shown to have several biochemical and physiological effects. It has been demonstrated to promote the proliferation and survival of various cell types, including neural stem cells, cardiomyocytes, and pancreatic β-cells. It has also been shown to enhance the differentiation of neural stem cells into neurons and oligodendrocytes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-methoxybenzyl)-3-methylpiperidine in lab experiments is its potent inhibitory activity against 1-(4-methoxybenzyl)-3-methylpiperidine. This allows for the precise modulation of 1-(4-methoxybenzyl)-3-methylpiperidine activity, which is crucial for studying the role of 1-(4-methoxybenzyl)-3-methylpiperidine in various cellular processes. However, one of the limitations of using 1-(4-methoxybenzyl)-3-methylpiperidine is its potential off-target effects. It is essential to carefully control the concentration of the compound to avoid any unintended effects.
Future Directions
There are several future directions for research on 1-(4-methoxybenzyl)-3-methylpiperidine. One of the areas of interest is its potential therapeutic applications in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Further research is needed to determine the efficacy and safety of the compound in clinical trials. Another area of interest is the elucidation of the molecular mechanisms underlying the effects of 1-(4-methoxybenzyl)-3-methylpiperidine on cell proliferation, differentiation, and survival. This could lead to the development of new therapies targeting 1-(4-methoxybenzyl)-3-methylpiperidine and the Wnt/β-catenin pathway.
Synthesis Methods
The synthesis of 1-(4-methoxybenzyl)-3-methylpiperidine can be achieved through a multistep process that involves the reaction of 4-methoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydride. The reaction proceeds through an SN2 mechanism to yield the desired product. The final product can be purified through column chromatography or recrystallization.
Scientific Research Applications
1-(4-methoxybenzyl)-3-methylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to act as a potent inhibitor of glycogen synthase kinase-3 (1-(4-methoxybenzyl)-3-methylpiperidine), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 1-(4-methoxybenzyl)-3-methylpiperidine has also been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-4-3-9-15(10-12)11-13-5-7-14(16-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCJPGPBNYNND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-methylpiperidine |
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